2-Octynoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

oct-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDKCWCMDBMLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205205 | |

| Record name | 2-Octynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-96-7 | |

| Record name | 2-Octynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-OCTYNOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7TMI3HR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Octynoic Acid: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of 2-octynoic acid. The information is compiled from various scientific databases and literature sources to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound is a monounsaturated fatty acid characterized by a carboxylic acid functional group and a carbon-carbon triple bond at the second position of its eight-carbon chain.[1]

Systematic IUPAC Name: Oct-2-ynoic acid[1]

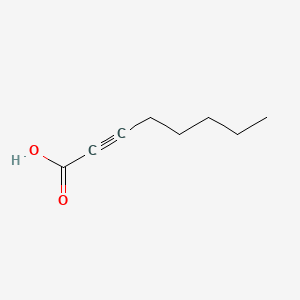

DOT Visualization of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| CAS Number | 5663-96-7 | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 2-5 °C | [2][3] |

| Boiling Point | 148-149 °C at 19 mmHg | [2][3] |

| Density | 0.961 g/mL at 25 °C | [3] |

| Refractive Index | 1.4600 (n20/D) | [2][3] |

| LogP | 1.65470 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

Spectral Data and Interpretation

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

-COOH Proton: A broad singlet, typically in the downfield region (δ 10-13 ppm), corresponding to the acidic proton of the carboxylic acid. This peak's position can be highly variable and is affected by concentration and solvent.

-

Alkyl Chain Protons:

-

-CH₂-C≡C-: A triplet adjacent to the alkyne.

-

-(CH₂)₄-: A series of multiplets in the δ 1.2-1.7 ppm range.

-

CH₃-: A triplet in the upfield region (around δ 0.9 ppm) corresponding to the terminal methyl group.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom.

-

-COOH Carbon: A signal in the downfield region (δ 170-185 ppm).

-

Alkynyl Carbons (-C≡C-): Two distinct signals in the range of δ 70-90 ppm. The carbon closer to the carboxylic acid will be more deshielded.

-

Alkyl Chain Carbons: A series of signals in the upfield region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H Stretch (Alkyl): Sharp peaks just below 3000 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak to medium intensity peak in the range of 2260-2100 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1710 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A peak in the 1320-1210 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 140.

Experimental Protocols

General Synthesis of 2-Alkynoic Acids

DOT Visualization of a General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas inlet connected to a nitrogen or argon line. The system is flame-dried or oven-dried to ensure anhydrous conditions.

-

Deprotonation: 1-Heptyne is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the lithium heptynylide.

-

Carboxylation: Solid carbon dioxide (dry ice) is then added to the reaction mixture in small portions. The reaction is allowed to warm to room temperature overnight with continuous stirring.

-

Workup: The reaction is quenched with water, and the organic solvent is removed under reduced pressure. The aqueous layer is acidified with a dilute mineral acid (e.g., 1 M HCl) to a pH of approximately 2.

-

Extraction: The acidified aqueous layer is extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude this compound.

Purification Protocols

Distillation:

For liquid products like this compound, vacuum distillation is an effective purification method.

-

The crude this compound is placed in a distillation flask with a magnetic stir bar.

-

The flask is connected to a vacuum distillation apparatus.

-

The system is evacuated to the desired pressure (e.g., 19 mmHg).

-

The flask is heated gently in an oil bath.

-

The fraction distilling at the correct boiling point (148-149 °C at 19 mmHg) is collected as the purified product.[2][3]

Recrystallization:

If the this compound is a low-melting solid or if distillation is not suitable, recrystallization from an appropriate solvent system can be used.

-

Solvent Selection: A solvent or solvent pair is chosen in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Biological Activity and Potential Signaling Pathways

While this compound itself has not been extensively studied for its biological activities, related 2-alkynoic fatty acids have demonstrated antimicrobial and anticancer properties.[4]

General Protocol for Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

General Protocol for Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on a target enzyme.

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme, a stock solution of the enzyme, a stock solution of the substrate, and a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a microplate, add the buffer, the enzyme solution, and various concentrations of this compound. Include control wells with no inhibitor and wells with a known inhibitor as a positive control.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of this compound. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Potential Signaling Pathway Involvement

As a fatty acid, this compound may interact with pathways involved in lipid metabolism and signaling. While direct evidence is lacking, plausible targets include fatty acid metabolism pathways and nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).

DOT Visualization of a General Fatty Acid Metabolism Pathway:

Caption: Simplified overview of fatty acid metabolism.

DOT Visualization of a General PPAR Signaling Pathway:

Caption: General mechanism of PPAR activation.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

This guide provides a foundational understanding of this compound. Further experimental investigation is required to fully elucidate its biological activities and mechanisms of action.

References

In-Depth Technical Guide: 2-Octynoic Acid (CAS Number 5663-96-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octynoic acid (CAS: 5663-96-7) is an acetylenic fatty acid characterized by an eight-carbon chain with a carboxyl group at one end and a carbon-carbon triple bond at the C-2 position.[1] It is a compound of significant interest in various fields, including organic synthesis, and more notably, in the study of autoimmune liver diseases. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and biological activities of this compound, with a focus on its role as a xenobiotic inducer of autoimmune cholangitis, a condition that models primary biliary cholangitis (PBC).

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a distinct odor.[1] It is soluble in organic solvents but has limited solubility in water.[1]

| Property | Value | Reference |

| CAS Number | 5663-96-7 | [1] |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | |

| Appearance | Clear colorless to light yellow liquid | |

| Melting Point | 2-5 °C | |

| Boiling Point | 148-149 °C at 19 mmHg | |

| Density | 0.961 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.460 | |

| InChI Key | BQDKCWCMDBMLEH-UHFFFAOYSA-N | |

| SMILES | CCCCCC#CC(=O)O |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectra available from various sources.

-

¹³C NMR: Spectra available from various sources.

Infrared (IR) Spectroscopy

-

FTIR: Spectra available, typically showing characteristic peaks for the carboxylic acid OH stretch, C≡C triple bond stretch, and C=O carbonyl stretch.

Mass Spectrometry (MS)

-

GC-MS: Mass spectra are available, providing information on the fragmentation pattern of the molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the carboxylation of the corresponding terminal alkyne, 1-heptyne (B1330384), using a strong base such as n-butyllithium followed by quenching with carbon dioxide.

Reaction Scheme:

Detailed Protocol:

-

Deprotonation of 1-Heptyne: To a solution of 1-heptyne in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the lithium heptynide.

-

Carboxylation: Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. This step should be performed while maintaining a low temperature to prevent side reactions.

-

Acidification: The reaction is quenched by the addition of an aqueous acid solution (e.g., hydrochloric acid) to protonate the carboxylate and yield this compound.

-

Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography.

Induction of Autoimmune Cholangitis in Mice

This compound is used to induce an experimental model of autoimmune cholangitis that mimics human primary biliary cholangitis (PBC). This is typically achieved by immunizing susceptible mouse strains with this compound conjugated to a carrier protein.

Experimental Workflow:

Detailed Protocol:

-

Preparation of the Immunogen: this compound is conjugated to a carrier protein, such as bovine serum albumin (BSA), to make it immunogenic.

-

Immunization: Susceptible mouse strains (e.g., C57BL/6) are immunized intraperitoneally with the this compound-BSA conjugate emulsified in Complete Freund's Adjuvant (CFA).[2]

-

Booster Immunizations: Mice are subsequently boosted at regular intervals (e.g., every 2 weeks) with the conjugate in Incomplete Freund's Adjuvant (IFA).[2]

-

Monitoring and Sample Collection: Animals are monitored for the development of disease. Serum is collected periodically to measure the levels of anti-mitochondrial antibodies (AMAs). At the end of the experiment, mice are euthanized, and liver tissue is collected for histological analysis.

-

Analysis: Liver sections are stained and examined for signs of cholangitis, such as portal inflammation and bile duct damage. Serum is analyzed for the presence of AMAs, a hallmark of PBC.

Biological Activity and Mechanism of Action

The primary biological activity of this compound of interest to drug development professionals is its ability to induce a murine model of autoimmune cholangitis.

Proposed Mechanism of Action

The proposed mechanism involves the xenobiotic modification of the E2 component of the pyruvate (B1213749) dehydrogenase complex (PDC-E2).[3] PDC-E2 normally contains a lipoic acid cofactor attached to a lysine (B10760008) residue. It is hypothesized that this compound can covalently modify this lysine residue, creating a neo-antigen. This modified self-protein is then recognized as foreign by the immune system, leading to a break in self-tolerance and the production of autoantibodies (AMAs) that cross-react with the native, lipoylated PDC-E2. This autoimmune response targets the bile duct epithelial cells, which express PDC-E2 on their apical surface, leading to their destruction and the development of cholestasis.

In Vitro Effects

In vitro studies using hepatocytes have shown that this compound can impact cellular function. For example, treatment of hepatocyte cultures with 70 µM this compound has been shown to affect CYP3A4 enzyme activity.

Quantitative Bioactivity Data

Currently, there is a lack of publicly available, standardized quantitative bioactivity data such as IC₅₀ or EC₅₀ values for this compound in the context of its cholestatic effects. Further research is needed to establish these parameters to better quantify its potency.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable tool for researchers studying autoimmune liver diseases, particularly primary biliary cholangitis. Its ability to induce a reliable animal model of the disease provides a platform for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological activities to aid researchers in their work with this important compound. Further studies are warranted to fully elucidate its mechanism of action and to establish quantitative measures of its biological potency.

References

- 1. Induction of autoimmune cholangitis in non-obese diabetic (NOD).1101 mice following a chemical xenobiotic immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LOSS OF TOLERANCE IN C57BL/6 MICE TO THE AUTOANTIGEN PDC-E2 BY A XENOBIOTIC WITH ENSUING BILIARY DUCTULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Industrial, biocide and cosmetic chemical inducers of cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Octynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on 2-octynoic acid, a compound of interest in various scientific and commercial applications, including its use in perfumes, lipsticks, and food flavorings.[1][2] It is classified as an acetylenic fatty acid.[1][2]

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. These values are critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 140.18 g/mol | [1] |

| Alternate Molecular Weight | 140.1797 g/mol | [3] |

| Alternate Molecular Weight | 140.182 g/mol | [4] |

| Alternate Molecular Weight | 140.17968 g/mol | [2] |

| CAS Registry Number | 5663-96-7 | [1][3] |

Structural and Identifier Information

Further identification and structural details are provided to ensure accurate sourcing and handling of the compound.

| Identifier | Value |

| IUPAC Name | oct-2-ynoic acid |

| Synonyms | 2-Octyn-1-oic acid, Pentylpropiolic acid |

| InChI | InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H2,1H3,(H,9,10) |

| InChIKey | BQDKCWCMDBMLEH-UHFFFAOYSA-N |

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical properties.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Octynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Octynoic acid, a valuable acetylenic fatty acid intermediate in various synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual workflows to aid in its characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its structural features.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~2.3 - 2.4 | Triplet | 2H | -CH₂ -C≡ |

| ~1.5 - 1.6 | Multiplet | 2H | -CH₂ -CH₂-C≡ |

| ~1.2 - 1.4 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₃ |

| ~0.9 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~158 - 160 | Quaternary | C =O |

| ~90 - 92 | Quaternary | -C ≡C-COOH |

| ~75 - 77 | Quaternary | -C≡C -COOH |

| ~30 - 31 | Methylene | C H₂-CH₃ |

| ~27 - 28 | Methylene | -C H₂-CH₂-C≡ |

| ~21 - 22 | Methylene | -CH₂-C H₂-CH₂-C≡ |

| ~18 - 19 | Methylene | -C H₂-C≡ |

| ~13 - 14 | Methyl | -C H₃ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 2960-2850 | Medium-Strong | C-H stretch (Alkyl) |

| ~2250 | Weak-Medium | C≡C stretch (Alkyne) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1465 | Medium | C-H bend (Methylene) |

| ~1410 | Medium, Broad | O-H bend (in-plane) |

| ~1290 | Medium-Strong | C-O stretch |

| ~930 | Broad, Medium | O-H bend (out-of-plane) |

| m/z | Relative Intensity (%) | Proposed Fragment |

| 140 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | Low | [M - CH₃]⁺ |

| 111 | Moderate | [M - C₂H₅]⁺ |

| 97 | High | [M - C₃H₇]⁺ |

| 83 | High | [M - C₄H₉]⁺ |

| 69 | High | [M - C₅H₁₁]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 45 | Moderate | [COOH]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of CDCl₃ is common for non-polar to moderately polar compounds.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Sample Preparation:

-

Neat (Liquid Film): Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Gently press the plates together to form a thin liquid film.

-

Attenuated Total Reflectance (ATR): Directly apply a small amount of the liquid sample onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (KBr plates or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl (B98337) ester) may be performed to improve chromatographic performance, though analysis of the free acid is also possible.

-

GC Conditions: Use a capillary column suitable for fatty acid analysis (e.g., a wax or a low-to-mid polarity column). A typical temperature program would be an initial hold at a low temperature (e.g., 50-70 °C) followed by a ramp to a higher temperature (e.g., 250 °C).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

-

-

Mass Analysis:

-

Scan a mass-to-charge (m/z) range of approximately 40 to 200 amu.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to elucidate the structure. Compare the obtained spectrum with library spectra (e.g., NIST, Wiley) for confirmation.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its expected fragmentation in mass spectrometry.

An In-depth Technical Guide to the Biological Activity of Acetylenic Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylenic fatty acids (AFAs) are a unique class of lipids characterized by the presence of one or more carbon-carbon triple bonds in their hydrocarbon chain.[1] Found in a variety of natural sources, including plants, fungi, and marine organisms, these compounds have garnered significant interest in the scientific community for their diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the biological activities of AFAs, with a focus on their anticancer, antifungal, and anti-inflammatory properties. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways.

Anticancer Activity

Acetylenic fatty acids have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

Quantitative Data: Cytotoxicity of Acetylenic Fatty Acids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various acetylenic fatty acids against several human cancer cell lines. This data allows for a direct comparison of the cytotoxic potency of these compounds.

| Acetylenic Fatty Acid | Cancer Cell Line | IC50 Value | Reference |

| Methyl (E)-octadec-6-en-8-ynoate | MCF-7 (Breast) | 91.2 µg/mL | [2] |

| 1'S-1'-Acetoxychavicol Acetate (ACA) | A549 (Lung) | 50.42 µM (24h), 33.22 µM (48h), 21.66 µM (72h) | [3] |

| 1'S-1'-Acetoxychavicol Acetate (ACA) | HepG2 (Liver) | 15.58 µM | [4] |

| 1'S-1'-Acetoxychavicol Acetate (ACA) | PC-3 (Prostate) | Not specified | |

| 6-Nonadecynoic acid (6-NDA) | A549 (Lung) | Not specified | |

| 6-Nonadecynoic acid (6-NDA) | HepG2 (Liver) | Not specified | |

| 6-Nonadecynoic acid (6-NDA) | MCF-7 (Breast) | Not specified |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Acetylenic fatty acids (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the acetylenic fatty acids in culture medium. Replace the existing medium with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the fatty acids) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Signaling Pathways in Anticancer Activity

Acetylenic fatty acids can induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the inhibition of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis that is often overexpressed in cancer cells.

Antifungal and Antibacterial Activity

Several acetylenic fatty acids have demonstrated potent activity against a range of fungal and bacterial pathogens, making them promising candidates for the development of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Acetylenic Fatty Acids

The following table presents the Minimum Inhibitory Concentration (MIC) values of various acetylenic fatty acids against common fungal and bacterial strains.

| Acetylenic Fatty Acid | Microbial Strain | MIC Value | Reference |

| 6-Nonadecynoic acid (6-NDA) | Candida albicans | 0.52 µg/mL | [5] |

| 6-Nonadecynoic acid (6-NDA) | Aspergillus fumigatus | Not specified | [6] |

| 2,6-Hexadecadiynoic acid | Candida albicans (Fluconazole-resistant) | 11 µM | [5] |

| 2-Hexadecynoic acid (2-HDA) | Staphylococcus aureus | 15.6 µg/mL | [7] |

| 2-Hexadecynoic acid (2-HDA) | Escherichia coli | >256 µg/mL | [8] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Acetylenic fatty acids

-

Positive control antibiotic/antifungal

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Prepare two-fold serial dilutions of the acetylenic fatty acids in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well, resulting in a final volume of 200 µL per well.

-

Controls: Include a growth control (inoculum without any compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Acetylenic fatty acids exhibit anti-inflammatory properties primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Data: Enzyme Inhibition by Acetylenic Fatty Acids

The following table provides IC50 values for the inhibition of COX and LOX enzymes by specific acetylenic fatty acids.

| Acetylenic Fatty Acid | Enzyme | IC50 Value | Reference |

| 5,8,11,14-Eicosatetraynoic acid (ETYA) | 12-Lipoxygenase | 0.46 µM | [3] |

| 8,11,14-Eicosatriynoic Acid | Cyclooxygenase | 14 µM | [9] |

| 8,11,14-Eicosatriynoic Acid | 12-Lipoxygenase | 0.46 µM | [9] |

| Tariric Acid | Cyclooxygenase-1 (COX-1) | Not specified | |

| Cerulenin | Fatty Acid Synthase (FASN) | 40 nM (enzymatic assay), 23 nM (in hepatocytes) | [1][10] |

Experimental Protocol: Lipoxygenase Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of lipoxygenase activity by monitoring the formation of conjugated dienes from a fatty acid substrate.

Materials:

-

Soybean lipoxygenase (or other purified LOX)

-

Linoleic acid (or arachidonic acid) as substrate

-

Borate (B1201080) buffer (pH 9.0)

-

Acetylenic fatty acids

-

UV-Vis spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a solution of the lipoxygenase enzyme in borate buffer. Prepare a substrate solution of linoleic acid in the same buffer.

-

Reaction Mixture: In a cuvette, mix the enzyme solution with the acetylenic fatty acid at various concentrations and incubate for a short period (e.g., 5 minutes) at room temperature.

-

Initiation of Reaction: Add the substrate solution to the cuvette to initiate the enzymatic reaction.

-

Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes). This wavelength corresponds to the formation of conjugated dienes.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each concentration of the acetylenic fatty acid relative to a control reaction without the inhibitor. The IC50 value can be calculated from the dose-response curve.

Signaling Pathways in Anti-inflammatory Activity

Acetylenic fatty acids can modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Selective inhibitors of platelet lipoxygenase: 4,7,10,13-eicosatetraynoic acid and 5,8,11,14-henicosatetraynoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 5. FASN negatively regulates p65 expression by reducing its stability via Thr254 phosphorylation and isomerization by Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with Fatty Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

2-Octynoic Acid as a Fatty Acid Analog: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octynoic acid (2-OA) is a synthetic, medium-chain acetylenic fatty acid.[1] As an analog of naturally occurring fatty acids, it has become a valuable tool in biomedical research, particularly in the fields of immunology and metabolic diseases. Its unique triple bond structure allows it to act as a mimic of endogenous fatty acids while also possessing distinct chemical properties that can be exploited for research purposes. This guide provides a comprehensive overview of this compound, its applications as a fatty acid analog, and detailed experimental protocols for its use in research settings.

Core Concepts: this compound as a Fatty Acid Analog

This compound's utility as a fatty acid analog stems from its structural similarity to octanoic acid, a saturated medium-chain fatty acid. This similarity allows it to interact with biological systems that recognize and process fatty acids. However, the presence of a carbon-carbon triple bond at the second and third carbon positions confers unique reactivity, making it a valuable tool for specific research applications.

Applications in Research

-

Induction of Autoimmune Disease Models: this compound has been successfully used to induce an animal model of autoimmune cholangitis, a disease closely resembling human primary biliary cholangitis (PBC).[1][2] When conjugated to a protein carrier like bovine serum albumin (BSA), it acts as a hapten, eliciting an immune response that leads to the production of anti-mitochondrial antibodies (AMAs) and liver pathology characteristic of PBC.[2][3]

-

Modeling Inborn Errors of Metabolism: Researchers have utilized this compound to create an in vivo model of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inborn error of fatty acid metabolism.[4] By inhibiting the β-oxidation of fatty acids, administration of this compound can induce some of the biochemical hallmarks of MCAD deficiency, providing a platform to study the pathophysiology of the disease.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound as a fatty acid analog.

Table 1: Immunological Effects of this compound-BSA (2OA-BSA) Immunization in NOD.1101 Mice

| Parameter | 2OA-BSA Immunized | BSA Control | P-value |

| Anti-PDC-E2 IgG (OD) | 0.608 ± 0.174 | 0.005 ± 0.003 | P = 0.0099 |

| Anti-PDC-E2 IgM (OD) | 0.062 ± 0.018 | 0.008 ± 0.003 | P = 0.0205 |

| Liver CD4/CD8 Ratio | Decreased | Normal | P < 0.05 |

| Spleen CD4/CD8 Ratio | Decreased | Normal | P < 0.01 |

| Liver CD4+CD44+ T cells (Absolute No.) | Increased | Normal | P < 0.05 |

| Spleen CD4+CD44+ T cells (Absolute No.) | Increased | Normal | P < 0.05 |

| Liver CD8+CD44+ T cells (Absolute No.) | Increased | Normal | P < 0.01 |

| Spleen CD8+CD44+ T cells (Absolute No.) | Increased | Normal | P < 0.01 |

Data from Wakabayashi et al., 2009.[2]

Table 2: Cytokine Production by Splenocytes from 2OA-BSA Immunized Mice

| Cytokine | Stimulated CD4+ T cells (2OA-BSA) | Stimulated CD4+ T cells (BSA) | P-value | Stimulated CD8+ T cells (2OA-BSA) | Stimulated CD8+ T cells (BSA) | P-value |

| TNF-α | Elevated | Baseline | P < 0.01 | Elevated | Baseline | P < 0.01 |

| IFN-γ | Elevated | Baseline | P < 0.01 | Elevated | Baseline | P < 0.01 |

| IL-6 | Elevated | Baseline | P < 0.05 | Elevated | Baseline | P < 0.05 |

| IL-10 | Elevated | Baseline | P < 0.05 | Not Reported | Not Reported | N/A |

Data from Wakabayashi et al., 2009.[2]

Table 3: Metabolic Effects of this compound Administration in Rats

| Parameter | This compound Treated | Control |

| Urinary Dicarboxylic Acids | Mildly Elevated | Normal |

| Urinary Glycine Conjugates | Absent | Normal |

| Plasma Ketone Bodies | Low | Normal |

| Plasma Free Fatty Acids | Low | Normal |

| Ketone Production | Reduced | Normal |

Data from a study attempting to model MCAD deficiency.[4]

Experimental Protocols

Protocol 1: Preparation of this compound-Bovine Serum Albumin (2OA-BSA) Conjugate

Objective: To chemically conjugate this compound to a carrier protein (BSA) for immunization.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

N-hydroxysuccinimide (NHS)

-

Dry dimethyl ether

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve this compound in dry dimethyl ether.

-

Add N-hydroxysuccinimide (NHS) to the solution.

-

Cool the solution to 0°C and stir for 20 minutes.

-

Add dicyclohexylcarbodiimide (DCC) to the mixture.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Filter the solution to remove the dicyclohexylurea precipitate.

-

Concentrate the filtrate by roto-evaporation under reduced pressure.

-

The resulting 2OA-BSA conjugate can be dissolved in a suitable buffer (e.g., PBS) for immunization.[2]

Protocol 2: Induction of Autoimmune Cholangitis in NOD.1101 Mice

Objective: To induce an autoimmune response mimicking primary biliary cholangitis in a susceptible mouse strain.

Materials:

-

2OA-BSA conjugate (from Protocol 1)

-

Complete Freund's Adjuvant (CFA)

-

Phosphate-buffered saline (PBS)

-

NOD.1101 mice (female, 6-8 weeks old)

-

Syringes and needles for immunization

Procedure:

-

Emulsify the 2OA-BSA conjugate in an equal volume of Complete Freund's Adjuvant (CFA).

-

Inject 100 µL of the emulsion intraperitoneally into each NOD.1101 mouse.

-

A typical immunization schedule involves a primary immunization followed by booster immunizations at specific time intervals (e.g., 2 and 4 weeks).

-

Monitor the mice for the development of anti-mitochondrial antibodies (AMAs) by collecting serum samples at regular intervals (e.g., every 2 weeks).

-

At the end of the experimental period (e.g., 12 weeks), sacrifice the mice and collect liver and spleen tissues for histological and flow cytometric analysis.[2]

Protocol 3: In Vivo Model of MCAD Deficiency

Objective: To induce a metabolic state in rats that partially mimics MCAD deficiency.

Materials:

-

This compound

-

Saline solution

-

Sprague-Dawley rats

-

Metabolic cages for urine collection

-

Equipment for blood collection and processing

-

Gas chromatography-mass spectrometry (GC-MS) for organic acid analysis

Procedure:

-

Fast the Sprague-Dawley rats overnight.

-

Prepare a solution of this compound in saline.

-

Administer the this compound solution via intraperitoneal injection. The exact dosage should be determined based on pilot studies.

-

House the rats in metabolic cages to collect urine for 24 hours.

-

Analyze the urine for organic acid profiles using GC-MS.

-

Collect blood samples to measure plasma levels of ketone bodies and free fatty acids.[4]

Signaling Pathways and Visualizations

While the direct effects of this compound on specific signaling pathways are still under investigation, its role as a fatty acid analog suggests potential interactions with key cellular signaling cascades that are known to be modulated by fatty acids.

Potential Modulation of PPAR Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism.[5] Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that this compound could act as a modulator of PPAR activity, thereby influencing the expression of genes involved in fatty acid oxidation and inflammation.

Caption: Potential PPAR signaling pathway modulation by this compound.

Potential Involvement in NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation.[] Some fatty acids have been shown to modulate NF-κB activity. In the context of the this compound-induced autoimmune model, where a significant inflammatory response is observed, it is conceivable that this compound or its metabolites could influence the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.

Caption: General overview of the NF-κB signaling pathway.

Experimental Workflow: Induction of Autoimmune Cholangitis

The following diagram illustrates the general workflow for inducing and analyzing the autoimmune cholangitis model using this compound.

Caption: Experimental workflow for this compound-induced autoimmune cholangitis.

Conclusion

This compound serves as a potent and versatile tool for researchers in immunology and metabolism. Its ability to act as a fatty acid analog allows for the development of robust animal models for autoimmune diseases and inborn errors of metabolism. The detailed protocols and quantitative data presented in this guide provide a solid foundation for scientists and drug development professionals to incorporate this compound into their research endeavors. Further investigation into its precise molecular mechanisms of action, particularly its influence on key signaling pathways, will undoubtedly uncover new avenues for therapeutic intervention.

References

- 1. Induction of autoimmune cholangitis in non-obese diabetic (NOD).1101 mice following a chemical xenobiotic immunization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of autoimmune cholangitis in non-obese diabetic (NOD).1101 mice following a chemical xenobiotic immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward solving the etiological mystery of primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

The Enigmatic Role of 2-Octynoic Acid in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octynoic acid, a C8 acetylenic fatty acid, presents a compelling yet underexplored area in the study of lipid metabolism. While structurally similar to the well-metabolized octanoic acid, the presence of a triple bond at the C2 position introduces unique biochemical properties that suggest a modulatory, and potentially inhibitory, role in fatty acid oxidation. This technical guide synthesizes the current, albeit limited, scientific understanding of this compound's impact on lipid metabolism. It delves into the foundational principles of fatty acid oxidation, critically examines the key experimental evidence involving this compound, and proposes hypothesized mechanisms of action. This document aims to provide a comprehensive resource for researchers and professionals in drug development, highlighting both the knowns and the significant knowledge gaps that warrant future investigation.

Introduction to this compound

This compound is a monounsaturated fatty acid with an eight-carbon chain and a characteristic triple bond between the second and third carbon atoms.[1] Its chemical formula is C8H12O2.[1][2] This acetylenic fatty acid is structurally distinct from its saturated counterpart, octanoic acid, and this difference is crucial to its metabolic fate and biological activity. While it has applications in the fragrance and flavor industries, its role in intermediary metabolism is not well-defined.[1]

Foundational Overview of Fatty Acid β-Oxidation

To comprehend the potential effects of this compound, a foundational understanding of fatty acid β-oxidation is essential. This catabolic process occurs within the mitochondrial matrix and sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.[3][4][5] These products are pivotal for cellular energy production through the citric acid cycle and the electron transport chain.[3][4]

The entry of long-chain fatty acids into the mitochondria is a tightly regulated process known as the carnitine shuttle.[4][6][7][8] This shuttle system involves two key enzymes: carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.[6][7][8][9][10] Medium-chain fatty acids, like octanoic acid, can cross the mitochondrial membranes independently of the carnitine shuttle, a property that distinguishes their metabolism.[11]

This compound as a Modulator of Lipid Metabolism: Experimental Insights

The most direct investigation into the metabolic effects of this compound comes from a study where it was used in an attempt to create an in vivo model of medium-chain acyl-coenzyme A dehydrogenase (MCAD) deficiency in rats.[12] The rationale was that this compound, being a medium-chain fatty acid analogue, might interfere with medium-chain fatty acid oxidation. The study's findings, however, revealed that this compound is not an effective tool for modeling MCAD deficiency and, more importantly, that it induces a unique metabolic state.[12]

Key Experimental Findings

The administration of this compound to fasted rats resulted in:

-

Mild Dicarboxylic Aciduria: The presence of dicarboxylic acids in the urine is a hallmark of impaired fatty acid oxidation. When β-oxidation is blocked, the accumulated fatty acid intermediates are shunted into alternative pathways, such as omega-oxidation, leading to the formation of dicarboxylic acids. The observation of a mild dicarboxylic aciduria suggests that this compound does indeed disrupt fatty acid oxidation, though perhaps not at the level of MCAD itself.[12]

-

Reduced Ketone Body Production: During fasting, fatty acid oxidation in the liver is the primary source of acetyl-CoA for ketogenesis. The study found that rats treated with this compound had reduced levels of ketone bodies (3-hydroxybutyrate and acetoacetate) compared to control animals.[12] This finding is significant as it points to a decreased flux of fatty acids through the β-oxidation pathway, resulting in a diminished supply of acetyl-CoA for ketone synthesis.

-

Low Plasma Free Fatty Acids: Contrary to what is observed in MCAD deficiency, where fatty acids are mobilized but cannot be oxidized, the this compound-treated rats exhibited low levels of plasma free fatty acids.[12] This suggests that this compound might not only inhibit fatty acid oxidation but could also interfere with the mobilization of fatty acids from adipose tissue or enhance their uptake and storage in other tissues.

Hypothesized Mechanisms of Action

The precise molecular targets of this compound remain to be elucidated. However, based on its structure and the experimental data, several hypotheses can be proposed.

Inhibition of Acyl-CoA Synthetase

Before entering β-oxidation, fatty acids must be activated to their CoA esters by acyl-CoA synthetases (ACS).[5][13] It is plausible that the triple bond in this compound makes it a substrate for ACS, leading to the formation of 2-octynoyl-CoA. This product could then act as an inhibitor of ACS enzymes, preventing the activation of other fatty acids.

Interference with β-Oxidation Enzymes

The enzymes of the β-oxidation spiral are specific for their substrates. The presence of the triple bond in 2-octynoyl-CoA could render it a poor substrate or a direct inhibitor of one or more of the acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, or ketoacyl-CoA thiolase. This would lead to a bottleneck in the β-oxidation pathway, consistent with the observed metabolic phenotype.

Potential Impact on Signaling Pathways

While direct evidence is lacking, the disruption of lipid metabolism by this compound could have downstream effects on key metabolic signaling pathways.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that act as key regulators of lipid and glucose homeostasis.[14][15][16] PPARα, in particular, is highly expressed in the liver and is activated by fatty acids and their derivatives.[15][17] It upregulates the expression of genes involved in fatty acid uptake, activation, and oxidation.[17] By altering the intracellular pool of fatty acids and their metabolites, this compound could indirectly modulate PPARα activity, though this remains speculative.

Quantitative Data

The available quantitative data on the effects of this compound on lipid metabolism is sparse. The following table summarizes the key findings from the pivotal study in rats.

| Parameter | Observation in this compound-Treated Rats | Implication for Lipid Metabolism | Reference |

| Urine Organic Acids | Mild dicarboxylic aciduria | Suggests impairment of β-oxidation | [12] |

| Plasma Ketone Bodies | Reduced production of 3-hydroxybutyrate (B1226725) and acetoacetate (B1235776) | Decreased flux of fatty acids through β-oxidation | [12] |

| Plasma Free Fatty Acids | Low concentrations | Potential interference with fatty acid mobilization or enhanced uptake | [12] |

Experimental Protocols

The following is a detailed methodology based on the key study investigating the in vivo effects of this compound.

Animal Model:

Treatment:

Sample Collection and Analysis:

-

Urine: Collection for organic acid profiling.[12]

-

Plasma: Collection for measurement of ketone bodies and free fatty acids.[12]

-

Analytical Technique: Gas chromatography-mass spectrometry (GC-MS) for urine organic acids.[12] Isotope dilution mass spectrometry with infused 13C-labeled 3-hydroxybutyrate and acetoacetate for ketone body kinetics.[12]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of the mitochondrial fatty acid β-oxidation spiral.

Caption: Experimental workflow for studying the metabolic effects of this compound in rats.

Conclusion and Future Directions

Future investigations should focus on:

-

Enzymatic Assays: In vitro studies are needed to determine if this compound or its CoA derivative directly inhibits acyl-CoA synthetases or the enzymes of the β-oxidation pathway.

-

Metabolomic and Lipidomic Profiling: Comprehensive -omics studies in cell culture and animal models would provide a more detailed picture of the metabolic perturbations induced by this compound.

-

Signaling Pathway Analysis: Investigating the effects of this compound on the activity of key metabolic regulators like PPARs and AMPK is crucial.

-

Toxicology Studies: A deeper understanding of the potential toxicity of this compound is necessary, especially if it is considered for any therapeutic application.

References

- 1. This compound | C8H12O2 | CID 21872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:5663-96-7 | Chemsrc [chemsrc.com]

- 3. jackwestin.com [jackwestin.com]

- 4. Lipid Metabolism, Lipid Disorders, Arachidonic Acid Metabolism – biochemistry [uw.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]

- 8. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]

- 9. Octanoate is differentially metabolized in liver and muscle and fails to rescue cardiomyopathy in CPT2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? [frontiersin.org]

- 11. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetyl-CoA synthetase - Proteopedia, life in 3D [proteopedia.org]

- 14. Immunotoxicity of perfluorooctanoic acid and perfluorooctane sulfonate and the role of peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. PPAR Alpha Regulation of the Immune Response and Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Biological Effects of 2-Octynoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octynoic acid, a member of the alkynoic fatty acid family, has garnered scientific interest for its potential biological activities. Initial research has primarily focused on its antimicrobial properties, with emerging evidence suggesting roles in metabolic regulation and immunomodulation. This technical guide provides a comprehensive overview of the early-stage research on this compound, presenting available quantitative data, detailed experimental methodologies for its study, and visual representations of relevant biological pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Biological Activities of this compound

Preliminary studies indicate that this compound exhibits a range of biological effects, most notably antimicrobial activity. Furthermore, its structural similarity to endogenous fatty acids has led to its use as a tool in metabolic and immunological research.

Antimicrobial Effects

Studies on 2-alkynoic acids have demonstrated their efficacy against various fungal and bacterial pathogens. The antimicrobial activity is influenced by the carbon chain length of the acid.[1]

Antifungal Activity: Research on a series of 2-alkynoic acids revealed that their fungitoxicity is chain-length dependent. While specific minimum inhibitory concentration (MIC) values for this compound against key fungal pathogens like Candida albicans and Aspergillus niger are not extensively documented in initial studies, the general trend suggests that acids with longer chains (C10-C12) exhibit greater potency than shorter chains like C8 (this compound).[2][3]

Metabolic and Immunological Research

This compound has been utilized as an experimental tool in studies related to metabolic disorders and autoimmunity.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Model: Due to its structure, this compound has been used in animal models to simulate MCAD deficiency, a metabolic disorder affecting fatty acid oxidation.[6]

Autoimmunity Studies: In the field of immunology, this compound has been employed as a xenobiotic agent to induce autoimmune responses in animal models, providing insights into the pathogenesis of autoimmune diseases like primary biliary cholangitis.[7]

Quantitative Data

The following tables summarize the available quantitative data for 2-alkynoic acids, providing a comparative context for the potential activity of this compound.

Table 1: Comparative Antifungal Activity of 2-Alkynoic Acids

| Compound | Relative Fungitoxicity Order |

| 2-Decynoic Acid (C10) | > this compound (C8) |

| 2-Undecynoic Acid (C11) | > this compound (C8) |

| 2-Dodecynoic Acid (C12) | > this compound (C8) |

| This compound (C8) | < C9, C10, C11, C12, C14, C16 |

| 2-Heptynoic Acid (C7) | < this compound (C8) |

| Data derived from qualitative comparisons in the literature.[2] |

Table 2: Antibacterial Activity of 2-Hexadecynoic Acid (2-HDA)

| Organism | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 15.6[4] |

| Methicillin-resistant S. aureus (MRSA, ATCC 43300) | 15.6[4][5] |

| Clinical Isolate of MRSA | 3.9[4][5] |

| Pseudomonas aeruginosa | 125[3][4][5] |

| This table provides data for a related 2-alkynoic acid to illustrate the potential antibacterial spectrum. |

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to investigate the biological effects of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

3.1.1. Materials:

-

This compound

-

Candida albicans or Aspergillus niger strains

-

Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

3.1.2. Protocol:

-

Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in the test medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the diluted fungal inoculum to each well containing the different concentrations of this compound. Include a positive control (inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the MIC of an antibacterial agent.[4]

3.2.1. Materials:

-

This compound

-

Staphylococcus aureus or Pseudomonas aeruginosa strains

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

3.2.2. Protocol:

-

Preparation of Bacterial Inoculum: Culture the bacterial strain on a suitable agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Method

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

3.3.1. Materials:

-

This compound

-

HeLa or MCF-7 human cancer cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

3.3.2. Protocol:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare various concentrations of this compound in the culture medium and replace the existing medium in the wells with the treatment medium. Include untreated control wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

While direct evidence for the modulation of specific signaling pathways by this compound is limited in initial studies, its structural relatives and the biological contexts of its use suggest potential interactions with key cellular signaling cascades such as NF-κB and MAPK. The following diagrams are representative of these pathways and a general workflow for their investigation.

Disclaimer: The following signaling pathway diagrams are hypothetical representations and have not been experimentally validated for this compound in the reviewed literature. They serve as illustrative examples of the pathways that could be investigated.

Figure 1: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Figure 2: Potential interaction of this compound with the MAPK signaling cascade.

Figure 3: General experimental workflow for studying signaling pathway modulation.

Conclusion and Future Directions

The initial studies on this compound suggest a compound with potential antimicrobial properties and utility in metabolic and immunological research. However, the existing body of literature lacks specific quantitative data on its efficacy and a clear understanding of its molecular mechanisms of action, particularly concerning its interaction with cellular signaling pathways. Future research should focus on:

-

Quantitative Antimicrobial Studies: Determining the MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a broad panel of clinically relevant microorganisms.

-

Cytotoxicity and Enzyme Inhibition Assays: Establishing the IC50 values of this compound against various cancer cell lines and its inhibitory potential against key enzymes like fatty acid synthase.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its biological effects at a cellular level.

A more in-depth investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal properties of 2-alkynoic acids and their methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria [agris.fao.org]

- 4. Antibacterial activity of 2-alkynoic fatty acids against multidrug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pitfalls in the use of this compound as an in vivo model of medium-chain acyl-coenzyme A dehydrogenase deficiency: ketone turnover and metabolite studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of autoimmune cholangitis in non-obese diabetic (NOD).1101 mice following a chemical xenobiotic immunization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Octynoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-octynoic acid, a monounsaturated fatty acid, and its derivatives. The document covers its chemical and physical properties, synthesis methodologies, and known biological activities, with a focus on its potential in drug development. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are included to support further research and application.

Core Concepts: Chemical and Physical Properties of this compound

This compound, also known as pentylpropiolic acid, is an acetylenic fatty acid.[1] It is a clear, colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| CAS Number | 5663-96-7 | [1] |

| Melting Point | 2-5 °C | [2] |

| Boiling Point | 148-149 °C at 19 mmHg | [2] |

| Density | 0.961 g/mL at 25 °C | [2] |

| Refractive Index | 1.4600 | [2] |

| Solubility | Soluble in organic solvents. |

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives, such as esters and amides, is crucial for exploring their biological potential.

A common method for the synthesis of 2-alkynoic acids involves the carboxylation of the corresponding terminal alkyne. This method can be adapted for the synthesis of this compound from 1-heptyne.

Esters: Methyl 2-octynoate can be synthesized from 2-octenoic acid methyl ester through a two-step reaction involving bromination followed by dehydrobromination.[3]

Amides: Amides of this compound can be prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.[4][5]

Biological Activities and Potential Applications

2-Alkynoic fatty acids and their derivatives have demonstrated a range of biological activities, suggesting their potential as therapeutic agents.

| Compound/Derivative Class | Biological Activity | IC₅₀ / MIC | Target/Model | Reference |

| 2-Alkynoic acids | Antimycobacterial | Varies with chain length | Mycobacterium smegmatis | [6] |

| 2-Hexadecynoic acid | Antibacterial | MIC = 15.5 µg/mL | S. aureus | [6] |

| 2-Hexadecynoic acid | Antibacterial | MIC = 3.9 µg/mL | Clinical isolates of MRSA | [6] |

| Thioether derivatives of fatty acids | COX-2 Inhibition | Selective inhibition | Prostaglandin biosynthesis | [4] |

| Linoleic acid derivatives | Lipoxygenase Inhibition | IC₅₀ = 0.02 - 60 µM | 5-, 12-, 15-LOX, COX-1/2 | [7] |

| Organic acids | Antimicrobial | MIC = 500-2800 mg/L | Gram-negative bacteria | [8] |

| Monolaurin (ester) | Antimicrobial | MIC = 10 mg/L | S. pneumoniae | [8] |

Experimental Protocols

Detailed protocols for key experiments are provided below to facilitate further research.

-